A Comprehensive Technical Guide to the Stability of Potassium (2-Methoxyphenyl)trifluoroborate in Air and Moisture
A Comprehensive Technical Guide to the Stability of Potassium (2-Methoxyphenyl)trifluoroborate in Air and Moisture
For researchers, scientists, and professionals in drug development, the reliability of chemical reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents in modern organic synthesis, lauded for their stability and ease of handling compared to their boronic acid counterparts.[1] This guide provides an in-depth technical analysis of the stability of a specific and widely used member of this class: Potassium (2-Methoxyphenyl)trifluoroborate. We will delve into its inherent stability as a solid, the mechanisms of its degradation in the presence of moisture, the factors influencing its stability, and best practices for its storage and handling.
The General Stability Profile of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are a class of tetracoordinate boron compounds that have gained significant traction in organic chemistry, particularly as robust partners in Suzuki-Miyaura cross-coupling reactions.[2] A key advantage that has propelled their widespread adoption is their remarkable stability. Unlike many boronic acids, which can be challenging to purify and may have uncertain stoichiometry, potassium organotrifluoroborates are typically crystalline solids that are stable in the presence of air and moisture.[1][3] Numerous studies and chemical suppliers describe them as capable of being stored for extended periods at room temperature without significant degradation.[4][5][6] This inherent stability simplifies their handling and storage, making them highly reliable reagents in complex synthetic workflows.[2]
Physicochemical Properties of Potassium (2-Methoxyphenyl)trifluoroborate
A clear understanding of the physical and chemical properties of a reagent is fundamental to its proper use and storage. Below is a summary of the key properties of Potassium (2-Methoxyphenyl)trifluoroborate.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇BF₃KO | [7] |
| Molecular Weight | 214.04 g/mol | [7] |
| Appearance | White to off-white solid (crystal or powder) | [8] |
| Melting Point | >300 °C | [9] |
| CAS Number | 236388-46-8 | [7] |
The Primary Degradation Pathway: Hydrolysis
While Potassium (2-Methoxyphenyl)trifluoroborate is stable as a solid, its primary mode of decomposition, particularly in solution, is hydrolysis to the corresponding 2-methoxy-phenylboronic acid.[10][11] This process is not merely degradation but is, in fact, a necessary activation step for its participation in many cross-coupling reactions.[10] The trifluoroborate group acts as a protecting group for the boronic acid, and its "slow release" through hydrolysis can be advantageous in catalytic cycles by maintaining a low concentration of the reactive boronic acid, which can minimize side reactions.[10][11]
The hydrolysis of aryltrifluoroborates is a multi-step process that is influenced by the reaction conditions. The general mechanism involves the stepwise replacement of fluoride ions with hydroxide ions.
Caption: Recommended workflow for the storage and handling of Potassium (2-Methoxyphenyl)trifluoroborate.
Experimental Protocol for Assessing Stability
For researchers who need to verify the stability of their sample of Potassium (2-Methoxyphenyl)trifluoroborate, particularly if it has been stored for a long time or under suboptimal conditions, the following protocol using ¹H NMR spectroscopy can be employed. This method monitors the potential hydrolysis to 2-methoxyphenylboronic acid.
Objective: To qualitatively and semi-quantitatively assess the stability of solid Potassium (2-Methoxyphenyl)trifluoroborate upon exposure to ambient air over time.
Materials:
-
Potassium (2-Methoxyphenyl)trifluoroborate sample
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Time Point 0 (Baseline):
-
Accurately weigh a sample of the Potassium (2-Methoxyphenyl)trifluoroborate and a suitable internal standard into an NMR tube.
-
Add the deuterated solvent, dissolve the solids, and acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to the aromatic protons of the trifluoroborate and the internal standard. The ratio of these integrals will serve as the baseline.
-
-
Exposure to Air:
-
Place a separate, accurately weighed sample of the Potassium (2-Methoxyphenyl)trifluoroborate in an open vial in a location with controlled temperature and humidity (e.g., a laboratory bench).
-
-
Subsequent Time Points (e.g., 1 week, 1 month, 3 months):
-
At each time point, take a small, accurately weighed sample from the exposed material.
-
Prepare an NMR sample with the same internal standard and deuterated solvent as in step 1.
-
Acquire and analyze the ¹H NMR spectrum.
-
Look for the appearance of new signals corresponding to 2-methoxyphenylboronic acid.
-
Compare the integral ratio of the starting material to the internal standard with the baseline measurement to determine if any significant decomposition has occurred.
-
Expected Observations: For a stable sample, the ¹H NMR spectrum should remain largely unchanged over time. The appearance of new aromatic signals, or a significant decrease in the relative integral of the starting material, would indicate degradation.
Conclusions
Potassium (2-Methoxyphenyl)trifluoroborate is a robust and reliable reagent that exhibits excellent stability as a solid under normal atmospheric conditions. Its primary degradation pathway is hydrolysis to 2-methoxyphenylboronic acid, a reaction that is generally slow for the solid material but can be rapid in aqueous solutions, especially for this electron-rich derivative. By adhering to proper storage and handling procedures, researchers can ensure the long-term integrity and reactivity of this valuable synthetic building block.
References
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- McIndoe, J. S., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(1), 1-8.
- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.
- Molander, G. A., & Jean-Gérard, L. (2007). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 72(15), 5671–5675.
- PubChem. (n.d.). Potassium 2-methoxyphenyltrifluoroborate. National Center for Biotechnology Information.
- Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8466–8469.
- Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1555-1569.
- Sigma-Aldrich. (n.d.). Potassium 4-methoxyphenyltrifluoroborate 95%. Product Page.
- World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10.
- Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts. Technical Bulletin.
- Sschönbichler, S. A., et al. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Journal of Pharmaceutical and Biomedical Analysis, 173, 112-120.
- Molander, G. A., & Fumagalli, T. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(21), 5488–5491.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central (PMC).
- Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Matter, A., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 425.
- Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- PubChem. (n.d.). Potassium (3-Methoxyphenyl)trifluoroborate. National Center for Biotechnology Information.
- TCI Chemicals. (n.d.). Potassium (2-Methoxyphenyl)trifluoroborate. Product Page.
- Blakey, I., et al. (2005). XPS and 19F NMR Study of the Photodegradation at 157 nm of Photolithographic-Grade Teflon AF Thin Films. Macromolecules, 38(10), 4050–4053.
- Mallamace, D., et al. (2018). NMR investigation of degradation processes of ancient and modern paper at different hydration levels. Frontiers of Physics, 13(2), 138201.
- Mallamace, D., et al. (2018).
- Molander, G. A. (n.d.).
Sources
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Potassium 2-methoxyphenyltrifluoroborate | C7H7BF3KO | CID 23684966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potassium (2-Methoxyphenyl)trifluoroborate | 236388-46-8 | TCI AMERICA [tcichemicals.com]
- 8. Potassium 4-methoxyphenyltrifluoroborate 95 192863-36-8 [sigmaaldrich.com]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
